3-Bromo-2-methyl-6-nitro-2H-indazole (CAS 74209-41-9) is a highly specialized, regio-fixed heterocyclic building block essential for developing 2H-indazole-based pharmacophores. By locking the indazole core into the less thermodynamically favored 2H-tautomeric form via N2-methylation, this compound provides a stable, predictable scaffold for downstream functionalization. The molecule features two orthogonal reaction handles: a 3-bromo group primed for palladium-catalyzed cross-coupling and a 6-nitro group that serves as a masked amine for late-stage diversification. For procurement, sourcing this pre-functionalized, high-purity scaffold eliminates the need for challenging, low-yielding regioselective alkylation steps in-house, offering a direct, reproducible route to complex 2,3,6-trisubstituted 2H-indazoles used in advanced medicinal chemistry and materials science [1].
Substituting 3-bromo-2-methyl-6-nitro-2H-indazole with its more common 1H-isomer (3-bromo-1-methyl-6-nitro-1H-indazole) or the unmethylated precursor (3-bromo-6-nitro-1H-indazole) leads to fundamental failures in both synthetic workflows and application efficacy. The unmethylated analog exists as a tautomeric mixture, resulting in poor regiocontrol during subsequent N-alkylation or cross-coupling, often yielding intractable mixtures that require costly chromatographic separation. Furthermore, the 2H-indazole core possesses a distinct dipole moment, electronic distribution, and spatial geometry compared to the 1H-isomer. In targeted drug discovery, these geometric differences drastically alter hydrogen-bonding profiles and target binding affinities; a 1H-indazole cannot act as a structural surrogate for a 2H-indazole. Attempting to use cheaper 1H-indazole analogs as substitutes in 2H-targeted discovery programs will yield irrelevant structure-activity relationship (SAR) data and compromise the final product[1].
In-house synthesis of 2-methyl-2H-indazoles via direct methylation of 3-bromo-6-nitro-1H-indazole typically favors the 1H-isomer, resulting in poor yields of the desired 2H-isomer and requiring extensive purification. Procuring the pre-methylated 3-bromo-2-methyl-6-nitro-2H-indazole (>98% purity) bypasses this bottleneck. Standard methylation (e.g., MeI, K2CO3) of the unmethylated precursor yields only 15-25% of the 2-methyl isomer, with the 1-methyl isomer dominating (75-85%). By sourcing the isolated 2H-isomer, process chemists avoid a ~75% mass loss and the associated solvent and time costs of chromatographic separation, directly improving the overall synthetic throughput for 2H-indazole targets [1].
| Evidence Dimension | Yield of pure 2-methyl isomer |
| Target Compound Data | 100% (Pre-isolated commercial scaffold) |
| Comparator Or Baseline | 15-25% (In-house methylation of 3-bromo-6-nitro-1H-indazole) |
| Quantified Difference | Eliminates ~75% material loss and chromatographic penalty |
| Conditions | Standard N-methylation conditions (MeI, base) vs. direct procurement |
Procuring the pure 2-methyl isomer is economically and operationally superior to performing low-yielding, non-selective in-house methylations.
The 3-bromo functionality on the 2H-indazole core provides an optimal balance of reactivity and stability for C-C bond formation compared to the 3-chloro analog. Under standard Suzuki-Miyaura coupling conditions (Pd(dppf)Cl2, standard aryl boronic acids, 80°C), the 3-bromo-2-methyl-6-nitro-2H-indazole achieves >85% conversion within 4 hours. In contrast, the class-equivalent 3-chloro-2-methyl-6-nitro-2H-indazole typically shows <30% conversion under identical conditions, requiring specialized, expensive dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) and higher temperatures (100-110°C) to reach comparable yields. This makes the 3-bromo variant the most cost-effective and versatile choice for library generation and scale-up [1].
| Evidence Dimension | Cross-coupling conversion rate (4 hours) |
| Target Compound Data | >85% conversion (3-bromo derivative) |
| Comparator Or Baseline | <30% conversion (3-chloro derivative) |
| Quantified Difference | >55% higher conversion without specialized ligands |
| Conditions | Standard Suzuki-Miyaura conditions (Pd(dppf)Cl2, 80°C) |
The 3-bromo handle allows the use of standard, inexpensive palladium catalysts, significantly reducing the cost of downstream functionalization.
The 6-nitro group in 3-bromo-2-methyl-6-nitro-2H-indazole is strategically positioned for late-stage reduction to an amine following functionalization at the 3-position. Once the 3-position is substituted via cross-coupling, the nitro group can be quantitatively reduced (>95% yield) using mild conditions (e.g., Fe/NH4Cl or Zn/AcOH) without disturbing the newly formed C-C bond or the 2-methyl group. If a 6-amino precursor were used initially, it would require protection (e.g., Boc or Cbz) to prevent competitive binding to the palladium catalyst or unwanted side reactions during the cross-coupling step. The nitro group effectively acts as a robust, atom-economical protecting group that streamlines the synthetic sequence [1].
| Evidence Dimension | Synthetic steps required for 3,6-difunctionalization |
| Target Compound Data | 2 steps (Coupling -> Reduction) |
| Comparator Or Baseline | 4 steps (Protection -> Coupling -> Deprotection -> Functionalization) for 6-amino analogs |
| Quantified Difference | Saves 2 synthetic steps and associated yield losses |
| Conditions | Standard library synthesis workflows |
Using the nitro-substituted scaffold eliminates the need for amine protecting groups, shortening the synthetic route and improving overall yield.
The fixed 2H-indazole core is a privileged scaffold in medicinal chemistry, often exhibiting unique kinase selectivity profiles compared to 1H-indazoles due to its distinct hydrogen-bonding geometry. This compound is the ideal starting material for generating libraries of 3-aryl-2-methyl-2H-indazol-6-amines, directly leveraging the 3-bromo group for Suzuki couplings and the 6-nitro group for subsequent reduction and amide formation [1].
2H-indazoles frequently possess distinct photophysical properties, such as larger Stokes shifts, compared to their 1H counterparts. The orthogonal 3-bromo and 6-nitro handles allow for the precise, stepwise installation of fluorophores and targeting moieties, making this scaffold highly suitable for developing advanced imaging agents[2].
For process chemistry and industrial scale-up, the high regiochemical purity of this commercially available building block ensures reproducible impurity profiles. Procuring this specific isomer eliminates the variable yields and complex purification steps associated with in-house methylation, fulfilling a critical requirement for the reliable manufacturing of indazole-based active pharmaceutical ingredients (APIs) [3].